2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Descripción general

Descripción

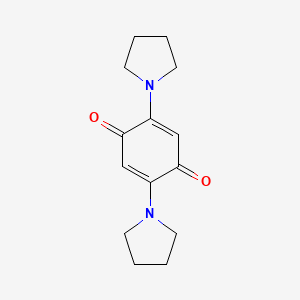

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a compound that features a cyclohexa-2,5-diene-1,4-dione core substituted with two pyrrolidin-1-yl groups

Métodos De Preparación

The synthesis of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pyrrolidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The pyrrolidin-1-yl groups can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2,5-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is its role as an anticancer agent. Research has indicated that this compound can induce differentiation in myeloid leukemia cells by targeting the Mcl-1 protein, a member of the Bcl-2 family responsible for cell survival. The compound has shown an effective half-maximal inhibitory concentration (EC50) of approximately 3710 nM against Mcl-1, indicating its potential as a therapeutic agent in leukemia treatment .

Mechanism of Action

The mechanism involves the modulation of Bcl-2 family protein interactions. Specifically, it enhances the interaction between Bim and Mcl-1, promoting apoptosis in cancer cells. This pathway is crucial for developing targeted therapies aimed at overcoming resistance to conventional treatments .

Biochemical Studies

Protein Interaction Studies

In biochemical research, this compound serves as a small molecule probe to study protein interactions within the Bcl-2 family. Its ability to selectively inhibit Mcl-1 opens avenues for investigating the dynamics of apoptosis and cell survival pathways in various cancer types .

Crystallography

The crystal structure of related compounds has been elucidated to understand better their interactions at the molecular level. For instance, studies on similar derivatives have provided insights into how modifications can affect binding affinities and biological activities . This structural data is essential for rational drug design.

Material Sciences

Polymer Chemistry

Beyond biological applications, this compound can be utilized in polymer chemistry. It can act as a monomer or cross-linking agent in synthesizing new materials with specific properties such as enhanced thermal stability or unique optical characteristics. The incorporation of pyrrolidine moieties may impart flexibility and resilience to polymeric materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. In the context of its antiproliferative activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death . The compound’s ability to form quinone derivatives also plays a role in its biological activity, as these derivatives can interact with cellular proteins and DNA .

Comparación Con Compuestos Similares

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: This compound also features a cyclohexa-2,5-diene-1,4-dione core but with different substituents.

2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with a similar core structure, known for its cytotoxic properties.

2,5-Bis(phenylamino)-1,4-benzoquinone: This compound has a benzoquinone core with phenylamino substituents and is used in similar applications, including anticancer research.

These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and materials science.

Actividad Biológica

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione, with the CAS number 1521-03-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.305 g/mol

- Structure : The compound features a cyclohexa-2,5-diene-1,4-dione core with two pyrrolidin-1-yl substituents, enhancing its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases. This leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key player in cell death pathways.

- Enzyme Inhibition : It shows potential in inhibiting various enzymes involved in cellular processes, making it a candidate for further investigation in enzyme-related diseases.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxic effects:

Comparative Analysis

When compared to similar compounds like 2-Hydroxy-5-methoxy-cyclohexa-2,5-diene-1,4-dione and 2,5-Dimethoxy-cyclohexa-2,5-diene-1,4-dione, the unique structure of this compound contributes to its distinct biological profiles and potency against cancer cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The results suggested that the compound could be developed as an anticancer agent .

- In Vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential role in chemotherapy regimens .

Propiedades

IUPAC Name |

2,5-dipyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-10-12(16-7-3-4-8-16)14(18)9-11(13)15-5-1-2-6-15/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUIXAPAIDKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)C(=CC2=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877565 | |

| Record name | Benzoquinone,2,5-bis-pyrrolidin-1yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-03-5 | |

| Record name | 2,5-Di-1-pyrrolidinyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.